![molecular formula C11H5BrF3N3S B2955318 6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 798573-44-1](/img/structure/B2955318.png)

6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

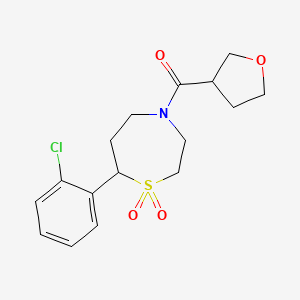

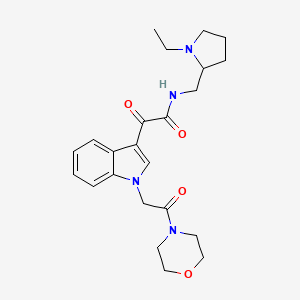

The compound “6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole” is a complex organic molecule. It contains several functional groups, including a bromophenyl group, a trifluoromethyl group, and an imidazo[2,1-b][1,3,4]thiadiazole group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . Trifluoromethylation, for example, is a common reaction in pharmaceuticals and agrochemicals .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For instance, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Scientific Research Applications

Antimicrobial Applications

The synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, revealed that some compounds exhibited promising antimicrobial activities against various bacterial and fungal strains, including antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer and Antiproliferative Activities

Several studies have synthesized and evaluated the anticancer and antiproliferative activities of novel 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives. These compounds have shown selectivity towards leukemic cancer cell lines and indicated potential as chemotherapeutic agents by inducing apoptosis without affecting cell cycle progression (Noolvi et al., 2011); (Kumar et al., 2014).

Antituberculosis Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been tested for their antituberculosis activity against Mycobacterium tuberculosis, with some derivatives showing high inhibitory activity, suggesting their potential use in treating tuberculosis (Anusha et al., 2015).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various methods, including IR, NMR, mass, and elemental analysis, confirming their structures and potential for further biological evaluation (Rehan et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-(4-bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOBBFUKPBATOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955239.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)

![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)

![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)

![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2955257.png)